molecular formula C18H18ClN3O B1227406 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone

6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone

Cat. No. B1227406
M. Wt: 327.8 g/mol
InChI Key: GIUSZZFJMOEGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Anticancer and Antitumor Applications

Research indicates that derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone, such as R115777, act as potent and selective inhibitors of farnesyl protein transferase, displaying significant antitumor effects in vivo after oral administration in mice. This compound has progressed to phase III clinical evaluation, marking its importance in cancer treatment research (Venet, End, & Angibaud, 2003). Additionally, derivatives synthesized from 3-amino-4(3H) quinazolinone have shown cytotoxic effects against cancer cell lines, with one derivative exhibiting notable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial potential of quinazolinone and its derivatives. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various strains of bacteria, with some derivatives being as potent as standard drugs like ciprofloxacin (Kapoor et al., 2017). Furthermore, other derivatives have demonstrated pronounced antimicrobial activity, especially when certain substituents like 4-Cl and 4-OCH3 groups were present (Patel & Patel, 2011).

Antiviral Applications

Some derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone have shown potential antiviral activities. For instance, a study synthesized a series of derivatives and evaluated them against various viruses, with one compound exhibiting significant antiviral activity against the vaccinia virus (Dinakaran et al., 2003). Additionally, another series of derivatives were found to possess moderate to good antiviral activity, suggesting their potential in developing antiviral treatments (Gao et al., 2007).

Photodynamic Therapeutics

The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives have been explored for potential applications in photodynamic therapeutics. Some derivatives were photo-active towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapies (Mikra et al., 2022).

properties

Product Name

6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

6-amino-3-[(2-chlorophenyl)methyl]-2-propylquinazolin-4-one

InChI

InChI=1S/C18H18ClN3O/c1-2-5-17-21-16-9-8-13(20)10-14(16)18(23)22(17)11-12-6-3-4-7-15(12)19/h3-4,6-10H,2,5,11,20H2,1H3

InChI Key

GIUSZZFJMOEGOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl

solubility

13 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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